molecular formula C8H4BrF5 B7838198 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B7838198
M. Wt: 275.01 g/mol
InChI Key: NLBPNEIPGJBIPE-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene (CAS: 1214352-15-4) is a fluorinated aromatic compound with the molecular formula C₈H₄BrF₅ and a molar mass of 275.01 g/mol . It features a bromine atom at the para position, a difluoromethyl group (-CHF₂) at position 1, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . Its structural complexity allows for precise modulation of electronic and steric properties in drug design .

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPNEIPGJBIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogs featuring alternative functional groups:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene (Target) -Br (4), -CHF₂ (1), -CF₃ (2) C₈H₄BrF₅ 275.01 High reactivity in aryl coupling; used in benzofuran-based drug synthesis .
4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene -Br (4), -OCH(CH₃)₂ (1), -CF₃ (2) C₁₀H₁₀BrF₃O 283.09 Reduced electrophilicity due to alkoxy group; used in materials science .
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -Br (1), -SO₂CH₃ (2), -CF₃ (4) C₈H₆BrF₃O₂S 302.97 Strong electron-withdrawing sulfonyl group enhances stability in medicinal chemistry .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene -Br (4), -Cl (2), -OCF₃ (1) C₇H₃BrClF₃O 275.35 Dual halogen substitution increases lipophilicity; agrochemical applications .
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene -Br (4), -OCHF₂ (1), -CF₃ (2) C₈H₄BrF₅O 290.91 Difluoromethoxy group improves metabolic stability in drug candidates .

Physicochemical Properties

Fluorine substituents significantly impact lipophilicity (logP) and metabolic stability:

  • Target Compound : logP ≈ 3.2 (predicted), due to -CF₃ and -CHF₂ .
  • Isopropoxy Derivative : logP ≈ 2.8, with reduced hydrophobicity from the alkoxy group .
  • Methylsulfonyl Analog : logP ≈ 1.9, attributed to the polar sulfonyl group .

Pharmaceutical Relevance

  • The target compound is a key intermediate in synthesizing N-Benzoxaborole Benzofuran GSK8175 , a clinical-stage antiviral agent .
  • Difluoromethyl groups (-CHF₂) improve bioavailability by balancing lipophilicity and metabolic resistance, as highlighted in fluorinated drug design studies .

Biological Activity

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including bromine and trifluoromethyl groups, suggest potential interactions with biological systems, making it a candidate for further investigation regarding its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C8H4BrF5
  • Molecular Weight: 275.01 g/mol

Structural Features:

  • A benzene ring substituted with:
    • One bromine atom
    • One difluoromethyl group (-CF2)
    • One trifluoromethyl group (-CF3)

These substituents can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is hypothesized to arise from its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogen atoms enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby altering their function.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions: It may bind to proteins, influencing cellular signaling pathways.

Case Study: Related Compounds

A study on structurally similar compounds demonstrated varying degrees of enzyme inhibition and cytotoxicity. For instance:

Compound NameIC50 (µM)Biological Activity
4-Bromo-1-chloro-2-(difluoromethyl)benzene25Moderate enzyme inhibition
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene15High cytotoxicity in cancer cells

These findings suggest that the introduction of difluoromethyl and trifluoromethyl groups can enhance biological activity, although specific data on 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene remains sparse.

Research Findings

Recent research has highlighted the importance of trifluoromethyl groups in enhancing the pharmacological properties of drug candidates. For example, a review of FDA-approved drugs indicated that compounds containing trifluoromethyl groups often exhibit improved potency and selectivity against biological targets compared to their non-fluorinated counterparts .

Applications in Drug Development

The unique properties of 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene make it a candidate for further exploration in drug development. Its potential applications include:

  • Anticancer Agents: Due to its structural features, it may be developed as a lead compound for anticancer drugs.
  • Enzyme Inhibitors: Targeting specific metabolic enzymes could lead to therapeutic interventions for various diseases.

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